Methyluridine-5-oxyacetic acid is a modified nucleoside that is primarily found in transfer RNA (tRNA). This compound plays a significant role in the decoding of genetic information, particularly at the wobble position of tRNA, which allows for more flexible base pairing with codons during protein synthesis. Methyluridine-5-oxyacetic acid is known for enhancing the efficiency of translation by facilitating non-standard base pairing, thus expanding the decoding capabilities of tRNA.
Methyluridine-5-oxyacetic acid is synthesized in various organisms, including bacteria and eukaryotes. It is derived from uridine through enzymatic modifications that involve hydroxylation and carboxymethylation processes. The biosynthetic pathway for this compound has been elucidated in studies involving various bacterial species, notably Bacillus subtilis and Escherichia coli, where specific genes have been identified as crucial for its formation .
Methyluridine-5-oxyacetic acid belongs to the class of modified nucleosides, which are nucleosides that have undergone structural changes post-transcriptionally. These modifications are essential for the proper functioning of tRNA molecules and are classified based on their chemical structure and functional roles in protein synthesis.
The synthesis of methyluridine-5-oxyacetic acid typically involves several enzymatic steps. The initial step involves hydroxylation of uridine to form 5-hydroxyuridine, followed by a carboxymethylation reaction that introduces the oxyacetic acid moiety. Key enzymes involved in this process include CmoA, CmoB, and TrhP, which facilitate the conversion of uridine derivatives into their methylated forms .
Methyluridine-5-oxyacetic acid has a complex structure characterized by a uridine backbone with a methyl group and an oxyacetic acid substituent at the 5-position. The molecular formula can be represented as C₁₁H₁₄N₂O₅.
Methyluridine-5-oxyacetic acid participates in various chemical reactions that are crucial for its function in tRNA. These include:
The stability of methyluridine-5-oxyacetic acid under physiological conditions is critical for its function. Studies have shown that it can remain intact during translation but may be subject to degradation under extreme conditions or through specific enzymatic actions .
The mechanism by which methyluridine-5-oxyacetic acid enhances translation involves several steps:
Research indicates that tRNAs containing methyluridine-5-oxyacetic acid show improved decoding capabilities for codons ending with G or A compared to their unmodified counterparts .
Methyluridine-5-oxyacetic acid is typically a white to off-white crystalline powder. It is soluble in water and exhibits stability under neutral pH conditions.
Methyluridine-5-oxyacetic acid has several scientific applications:
Methyluridine-5-oxyacetic acid (trivially known as uridine-5-oxyacetic acid methyl ester or mcmo⁵U) is a modified pyrimidine nucleoside found in transfer RNA (tRNA). Its systematic IUPAC name is methyl (5-uridinyloxy)acetate, and it bears the Chemical Abstracts Service (CAS) registry number 66536-81-0 [2] [5]. The molecular formula is C₁₂H₁₆N₂O₉, with a molecular weight of 332.26 g/mol [5]. Structurally, it features:
This modification arises from the enzymatic esterification of uridine-5-oxyacetic acid (cmo⁵U), which introduces the methyl group via S-adenosyl methionine (SAM)-dependent methyltransferases [5] [6]. The esterification alters the steric and electronic properties of the nucleoside, impacting its hydrogen-bonding capacity during ribosomal translation [9].
Table 1: Key Structural and Physicochemical Properties of Methyluridine-5-oxyacetic Acid
Property | Value/Description |
---|---|
CAS Registry Number | 66536-81-0 |
Molecular Formula | C₁₂H₁₆N₂O₉ |
Molecular Weight | 332.26 g/mol |
Sugar Configuration | β-D-Ribofuranose |
Key Functional Groups | Methyl ester, enolizable uracil ring |
TPSA* | 160.31 Ų |
LogP** | -3.30 (indicating high hydrophilicity) |
Total Polar Surface Area; *Partition coefficient [2] [5].
The discovery of methyluridine-5-oxyacetic acid traces to the late 1970s, when researchers isolated it from Escherichia coli tRNAs. Early work demonstrated its role as an intermediate in the biosynthesis of uridine derivatives via precursor hydroxylation and methylation [5] [6]. Key milestones include:
This foundational research established mcmo⁵U as a critical player in tRNA function, setting the stage for epitranscriptomics.
Methyluridine-5-oxyacetic acid exemplifies the sophistication of the RNA epitranscriptomic code—a layer of post-transcriptional modifications regulating RNA function. It occurs primarily at the wobble position (position 34) of bacterial tRNAs, where it fine-tunes translational fidelity [3] [9]. Key biological roles include:
Codon Recognition Efficiency
The methyl ester group introduces steric flexibility and polarity, enabling non-canonical base pairing. tRNAs with mcmo⁵U:
Thermodynamic Stability
mcmo⁵U stabilizes tRNA-mRNA interactions via:
Evolutionary Conservation
mcmo⁵U is conserved in bacteria and mitochondria but replaced by 5-carboxymethylaminomethyluridine (cmnm⁵U) in eukaryotes. This divergence suggests selective pressure for optimizing translational accuracy in distinct cellular environments [3] [6] [9].
Table 2: Methyluridine-5-oxyacetic Acid and Related Modified Uridines in tRNA
Modified Uridine | Organismic Distribution | Wobble Position Role |
---|---|---|
mcmo⁵U | Bacteria, Mitochondria | Decodes A/G-ending codons |
cmnm⁵U | Eukaryotes | Recognizes A-ending codons only |
mo⁵U (5-methoxyuridine) | Archaea | Decodes all four codons (A/G/U/C) |
s²U (2-thiouridine) | Universal | Restricts to A-ending codons |
Adapted from tRNA modification databases and functional studies [1] [3] [9].
Comprehensive List of Compounds Mentioned
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